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The metabotropic glutamate receptor 7 (mGlu7), a class C G-protein coupled receptor, is a key

presynaptic modulator of neurotransmitter release.[1] Its activation by glutamate generally

leads to an inhibition of the release of glutamate and other neurotransmitters.[2] This has

positioned mGlu7 as a promising therapeutic target for a variety of neurological and psychiatric

disorders.[3] Negative allosteric modulators (NAMs) of mGlu7, such as (±)-ADX 71743 and

MMPIP, offer a sophisticated approach to disinhibit neurotransmitter release, thereby

influencing neuronal circuits implicated in anxiety and psychosis.[4][5]

Pharmacological Profile: More Than Just Negative
Modulation
Both (±)-ADX 71743 and MMPIP are selective NAMs of the mGlu7 receptor.[3][5] They bind to

an allosteric site on the receptor, distinct from the glutamate binding site, and reduce the

receptor's response to agonist stimulation.[5] An important characteristic of both compounds is

their demonstrated inverse agonist activity, meaning they can reduce the basal activity of the

mGlu7 receptor even in the absence of an agonist.[5][6] This property may contribute to their

overall pharmacological effects.
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A critical point of differentiation lies in their activity at potential mGlu7/mGlu8 heterodimers.

Evidence suggests that at the hippocampal Schaffer collateral-CA1 synapse, (±)-ADX 71743
acts as a NAM at both mGlu7 homodimers and mGlu7/mGlu8 heterodimers, whereas MMPIP

is only active at mGlu7 homodimers.[7] This differential activity could underlie some of the

observed discrepancies in their behavioral profiles.
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Caption: Simplified signaling cascade of the mGlu7 receptor.

Pharmacokinetics: A Tale of Two Profiles
The pharmacokinetic properties of (±)-ADX 71743 and MMPIP differ significantly, which likely

contributes to their distinct in vivo effects. Following intraperitoneal administration in mice, (±)-
ADX 71743 reaches its maximum concentration (Cmax) in the brain and plasma at

approximately 0.25 hours, but its concentration declines rapidly and is almost undetectable

after 2 hours.[5] In contrast, MMPIP reaches its Cmax at 0.5 hours, and its concentration is

more sustained over time.[5] This difference in metabolic stability could lead to variations in the

duration and intensity of their behavioral effects.

Comparative Efficacy in Behavioral Assays
The following sections detail the performance of (±)-ADX 71743 and MMPIP in key preclinical

behavioral assays for anxiety and psychosis.
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Models of Anxiety-Like Behavior
In rodent models of anxiety, (±)-ADX 71743 consistently demonstrates a more robust

anxiolytic-like profile compared to MMPIP.

Behavioral Assay (±)-ADX 71743 MMPIP

Marble Burying Test

Dose-dependently reduces the

number of buried marbles

(anxiolytic-like effect).[3]

Shows only low anxiolytic

activity.[4]

Elevated Plus Maze (EPM)

Dose-dependently increases

open arm exploration

(anxiolytic-like effect).[3]

Limited anxiolytic-like effects

reported.[4]

Models of Psychosis-Like Behavior
Both compounds have been investigated for their potential antipsychotic-like properties, with

some overlapping and some distinct effects.

Behavioral Assay (±)-ADX 71743 MMPIP

MK-801-Induced Hyperactivity

Significantly decreases

hyperactivity at doses of 5 and

15 mg/kg.[5]

Significantly decreases

hyperactivity at a dose of 15

mg/kg.[5]

DOI-Induced Head Twitches

Initially reported as inactive[3],

but a later study showed a

dose-dependent reduction at

2.5, 5, and 10 mg/kg.[5]

Dose-dependently reduces

head twitches at 5, 10, and 15

mg/kg.[5]

Prepulse Inhibition (PPI)

Deficits

Reverses MK-801-induced

disruption at 2.5 mg/kg.[5]

Did not reverse

pharmacologically induced PPI

disruption in one study.[5]

Social Interaction Deficits
Prevents MK-801-induced

social interaction deficits.

Did not prevent MK-801-

induced social interaction

deficits.
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Experimental Protocols
Marble Burying Test
This assay assesses anxiety-like and compulsive-like behaviors in rodents.

Apparatus: A standard mouse cage filled with 5 cm of fresh bedding.

Procedure:

Twenty glass marbles are evenly spaced on the surface of the bedding.[8]

A single mouse is placed in the cage.[9]

The mouse is allowed to explore and interact with the marbles for 30 minutes.[9]

After the session, the mouse is removed, and the number of marbles buried (at least two-

thirds covered by bedding) is counted.[8][9]

Interpretation: A reduction in the number of buried marbles is indicative of an anxiolytic or

anti-compulsive effect.

Experimental Workflow: Marble Burying Test

Prepare Cage:
5cm bedding, 20 marbles Place Mouse in Cage 30-minute Session Remove Mouse Count Buried Marbles

Click to download full resolution via product page

Caption: Workflow for the marble burying behavioral assay.

Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.[10]

Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two

enclosed arms.[11]

Procedure:
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The mouse is placed in the center of the maze, facing an open arm.[11]

The animal is allowed to freely explore the maze for 5 minutes.[10]

The time spent in and the number of entries into the open and closed arms are recorded

using video tracking software.[10]

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of

entries into the open arms.

MK-801-Induced Hyperactivity
This model is used to screen for potential antipsychotic drugs by assessing their ability to

counteract the locomotor-stimulating effects of the NMDA receptor antagonist, MK-801.[12]

Apparatus: An open-field arena equipped with automated activity monitoring systems.

Procedure:

Mice are habituated to the testing cages.[12]

The test compound or vehicle is administered.[12]

After a pre-treatment period, MK-801 (e.g., 0.32 mg/kg) is administered.[12]

Locomotor activity is recorded for a set period (e.g., 75-120 minutes).[12]

Interpretation: A reduction in MK-801-induced hyperactivity suggests potential antipsychotic

efficacy.

DOI-Induced Head Twitch Response (HTR)
The HTR in rodents is a behavioral proxy for the activation of serotonin 5-HT2A receptors and

is used to screen for potential antipsychotic or anti-hallucinogenic compounds.[13]

Apparatus: A transparent observation chamber.

Procedure:
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Mice are habituated to the observation chamber.[14]

The test compound or vehicle is administered.[14]

After a pre-treatment period, the 5-HT2A agonist DOI (e.g., 2.5 mg/kg) is administered.[14]

The number of head twitches is counted for a defined period (e.g., 20 minutes).[14]

Interpretation: A decrease in the number of DOI-induced head twitches indicates a potential

modulatory effect on the serotonin system, which may be relevant to antipsychotic activity.

Discussion and Future Directions
The available data indicate that while both (±)-ADX 71743 and MMPIP are valuable tools for

probing the function of mGlu7, they are not interchangeable. The more pronounced anxiolytic-

like profile of (±)-ADX 71743, coupled with its distinct pharmacokinetic properties and activity at

mGlu7/mGlu8 heterodimers, suggests it may have a different therapeutic potential compared to

MMPIP.

The discrepancies in their effects on social interaction and PPI also warrant further

investigation. These differences may be attributable to their differing pharmacokinetics, with the

more transient brain exposure of (±)-ADX 71743 potentially leading to a different pattern of

behavioral effects compared to the more sustained exposure with MMPIP.

Future research should aim to directly compare these two compounds in a wider range of

behavioral paradigms, including models of cognition and depression. Further elucidation of

their differential effects on various neuronal circuits will be crucial for a comprehensive

understanding of their therapeutic potential and for guiding the development of next-generation

mGlu7 modulators.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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